2-Azido-1-methylbenzimidazole

Vue d'ensemble

Description

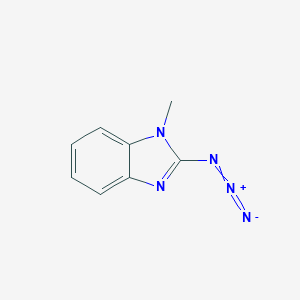

2-Azido-1-methylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with an azido group at the second position and a methyl group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1-methylbenzimidazole typically involves the azidation of 1-methylbenzimidazole. One common method includes the reaction of 1-methylbenzimidazole with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group on the benzimidazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Azido-1-methylbenzimidazole undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with unsaturated compounds to form triazole derivatives, diesters, and ynamines.

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted benzimidazole derivatives.

Common Reagents and Conditions:

Cycloaddition Reagents: Diphenylketene, dimethyl acetylenedicarboxylate, methyl propiolate, and N,N-diethyl-phenylethynylamine are commonly used reagents for cycloaddition reactions with this compound.

Substitution Reagents: Various nucleophiles, such as amines and carboxylic acids, can react with the azido group under suitable conditions.

Major Products:

Triazole Derivatives: Formed through cycloaddition reactions.

Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions

Applications De Recherche Scientifique

Biological Activities

2-Azido-1-methylbenzimidazole and its derivatives have been investigated for a range of biological activities:

- Antimicrobial Properties : Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, hybrids of benzimidazole and triazole have shown enhanced antibacterial effects compared to their parent compounds, making them promising candidates for developing new antibiotics .

- Antiviral Activity : The compound has been explored as a potential inhibitor of HIV-1 reverse transcriptase. Studies indicate that structurally related compounds can effectively inhibit both wild-type and drug-resistant strains of HIV .

- Antitumor Potential : Benzimidazole derivatives are being studied for their antitumor properties. The incorporation of the azido group allows for further modifications that can enhance cytotoxicity against cancer cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antimicrobial Hybrid Development :

-

HIV Inhibition Studies :

- A study focused on optimizing benzimidazole derivatives led to the identification of compounds that effectively inhibit HIV-1 reverse transcriptase. The research highlighted the importance of structural flexibility in combating drug resistance, with several derivatives showing IC50 values in the low micromolar range .

- Photochemical Reactivity :

Mécanisme D'action

The mechanism of action of 2-azido-1-methylbenzimidazole and its derivatives often involves the formation of reactive intermediates, such as nitrenes, upon exposure to light or heat. These intermediates can covalently bind to target molecules, such as proteins or nucleic acids, leading to various biological effects. The specific molecular targets and pathways depend on the nature of the substituents on the benzimidazole ring and the type of reaction involved .

Comparaison Avec Des Composés Similaires

- 2-Azido-4,5-difluoro-1-methylbenzimidazole

- 2-Azido-4,6-difluoro-1-methylbenzimidazole

- 2-Azido-4,5,7-trifluoro-1-methylbenzimidazole

Comparison: 2-Azido-1-methylbenzimidazole is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its fluorinated analogs, it exhibits different photoreactivity and chemical behavior. For instance, fluorinated derivatives show regioselective photooxygenation, which is not observed in the non-fluorinated compound .

Activité Biologique

2-Azido-1-methylbenzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and various biological assays that highlight its utility in treating a range of diseases.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide functional group at the 2-position of the benzimidazole ring. The synthesis of this compound typically involves the introduction of the azide group through various methodologies, including the use of sodium azide in nucleophilic substitutions or as part of more complex synthetic routes involving other heterocycles.

Synthesis Methods

- Nucleophilic Substitution : Reacting benzimidazole derivatives with sodium azide to introduce the azide group.

- Photochemical Reactions : Utilizing UV irradiation to facilitate reactions involving azides and other functional groups, leading to regioselective synthesis .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. Notably, compounds derived from this scaffold have demonstrated:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. For instance, some synthesized derivatives showed MIC values comparable to standard antibiotics like ciprofloxacin and norfloxacin .

- Antifungal Activity : Certain derivatives have been tested against fungi such as Candida albicans, showing promising results with MIC values indicating substantial antifungal efficacy .

Antiviral Activity

Benzimidazole derivatives, including those containing the azido group, have been investigated for their activity against viral enzymes such as reverse transcriptase. These compounds can inhibit viral replication effectively, making them candidates for antiviral drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Antimicrobial Efficacy :

- A study synthesized various benzimidazole derivatives, including this compound, which were screened for antibacterial activity against Staphylococcus aureus and E. coli. The results indicated that certain derivatives had MIC values ranging from 3.125 to 12.5 μmol/mL, demonstrating significant antibacterial potency .

- Antitumor Activity :

- Structure-Activity Relationship (SAR) :

Data Summary Table

Propriétés

IUPAC Name |

2-azido-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-13-7-5-3-2-4-6(7)10-8(13)11-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBPHCPFYTWTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164817 | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-73-0 | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.